molecular formula C15H12N2O4 B2946793 (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 1105203-83-5

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2946793
CAS No.: 1105203-83-5
M. Wt: 284.271
InChI Key: OZGMCRJIFSQAKT-UHFFFAOYSA-N
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Description

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic heterocyclic compound designed for research applications, combining an indole core with a 5-methylisoxazole moiety through a glyoxylate ester linker. The indole scaffold is a prominent structure in medicinal chemistry, known for its prevalence in numerous biologically active compounds and pharmaceuticals . The 5-methylisoxazole unit is a key pharmacophore in various synthetic products and is associated with diverse biological activities, serving as an excellent ligand for interactions with enzymes and receptors . This molecular architecture suggests significant potential for investigating new bioactive molecules. Researchers can explore this compound as a key intermediate in organic synthesis and drug discovery projects. The presence of the ester linkage and the carbonyl group offers sites for further chemical modification, such as hydrolysis or nucleophilic substitution, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies . The compound is closely related to other indole-2-oxoacetate esters, such as the methyl 2-(1H-indol-3-yl)-2-oxoacetate analogue, for which crystal structure data is available . This product is intended for Research Use Only (RUO) and is not approved for human or animal consumption, diagnostic use, or any other clinical application. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-9-6-10(17-21-9)8-20-15(19)14(18)12-7-16-13-5-3-2-4-11(12)13/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMCRJIFSQAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where nitrile oxides react with olefins or methyl crotonate derivatives to form the oxazole ring . The indole moiety can be introduced through a condensation reaction involving indole-3-carboxaldehyde and an appropriate ester .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical research .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality .

Mechanism of Action

The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The oxazole and indole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their physicochemical properties, synthesis yields, and biological activities.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (Indole Position) Ester Group Melting Point (°C) Yield (%) Biological Activity References
(5-Methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate 5-Methyl-1,2-oxazol-3-ylmethyl (5-Methyl-1,2-oxazol-3-yl)methyl N/A N/A Not reported -
Methyl 2-(1H-indol-3-yl)-2-oxoacetate None Methyl 208–210 86.3 Not specified
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-Fluoro Methyl N/A N/A Neuroprotective, anti-proliferative
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate 5-Methoxy Ethyl 218–220 N/A Not specified
Methyl 2-(1-(2-morpholinoethyl)-1H-indol-3-yl)-2-oxoacetate 1-(2-Morpholinoethyl) Methyl 110–112 52.4 Not specified
Ethyl {5-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indol-3-yl}(oxo)acetate 5-Methyl, 2-(4-methylphenyl)sulfanyl Ethyl N/A N/A Not reported

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Melting Points :

  • The unsubstituted methyl ester (208–210°C) and 5-methoxy ethyl derivative (218–220°C) exhibit high melting points, indicative of strong intermolecular interactions (e.g., hydrogen bonding from indole NH).
  • Bulky substituents (e.g., 2-morpholinoethyl) reduce crystallinity, lowering the melting point to 110–112°C . Synthetic Yields:
  • Simple methyl esters (86.3% yield) are more efficiently synthesized than derivatives requiring multi-step functionalization (e.g., 52.4% for the morpholinoethyl analog) .

Biological Activity: The 5-fluoro derivative demonstrates neuroprotective and anti-proliferative properties, highlighting the role of halogenation in enhancing bioactivity .

Biological Activity

The compound (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex organic molecule notable for its unique structural features, including an oxazole ring and an indole moiety. These components suggest potential reactivity and biological activity, particularly in medicinal chemistry. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Oxazole Ring : Contributes to the stability and potential interactions with biological targets.
  • Indole Moiety : Known for its prevalence in natural products and pharmaceuticals, often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of This compound is influenced by its structural components. Compounds with similar features often exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing indole and oxazole rings are frequently studied for their antibacterial properties.
  • Anticancer Potential : The unique combination of functional groups may confer distinct properties that warrant further investigation in cancer research.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activities associated with This compound .

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-MethylindoleIndole ringAntimicrobialSimpler structure
4-OxoindoleIndole & ketoneAnticancerLacks oxazole
OxazolidinoneOxazole & lactoneAntibioticDifferent ring system
Indoleacetic AcidIndole & carboxylic acidPlant growth regulatorNatural product

This table illustrates that while similar compounds may exhibit related activities, the unique combination of functional groups in This compound could confer distinct properties warranting further investigation .

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds with indole and oxazole structures. For instance:

  • Antimicrobial Studies : Research has shown that derivatives of indole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain indole derivatives demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin .
  • Anticancer Research : Investigations into compounds with similar structures have revealed their potential as anticancer agents through mechanisms such as DNA intercalation and inhibition of topoisomerase II .
  • Anti-inflammatory Properties : Compounds featuring oxazole rings have been linked to anti-inflammatory effects, which may be relevant for developing therapies targeting inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions between substituted indole-2-carboxylates and heterocyclic precursors. A common method involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives (1.1 equiv) with 2-amino-4-oxo-thiazole derivatives (1.0 equiv) in acetic acid with sodium acetate as a catalyst for 3–5 hours. The reaction mixture is then cooled, filtered, and recrystallized from DMF/acetic acid to improve purity . Yield optimization requires precise stoichiometry, controlled reflux duration, and purification via sequential washing (acetic acid, water, ethanol, ether). Alternative routes using thiourea derivatives and chloroacetic acid under similar conditions may offer higher selectivity for specific analogs .

Q. Which spectroscopic and computational techniques are most effective for characterizing structural and electronic properties?

Key techniques include:

  • FT-IR/Raman spectroscopy : Identifies vibrational modes of the indole NH, oxazole C=N, and ester C=O groups. For example, the oxoacetate C=O stretch appears near 1700 cm⁻¹, while indole NH vibrations occur at ~3400 cm⁻¹ .
  • NMR : ¹H NMR resolves the methyl groups on the oxazole (δ ~2.5 ppm) and indole protons (δ ~7.0–8.5 ppm). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and oxazole heterocycle .
  • X-ray crystallography : Determines molecular conformation and packing. Crystals grown via slow evaporation from methanol/water mixtures reveal planar indole-oxazole systems stabilized by hydrogen bonding .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (UV-Vis). Degradation products (e.g., hydrolyzed oxoacetate or indole oxidation byproducts) are monitored using LC-MS .

Advanced Research Questions

Q. How do substituents on the indole or oxazole rings modulate electronic properties and biological activity?

Substituent effects are studied via:

  • Hammett analysis : Electron-withdrawing groups (e.g., Cl, NO₂) on the indole ring decrease electron density at the oxoacetate moiety, altering reactivity in nucleophilic assays .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to quantify charge distribution. For example, 5-methyl substitution on the oxazole increases HOMO energy, enhancing electrophilic reactivity .
  • Biological assays : Derivatives with 6-methoxyindole (see , entry 460) show improved anti-proliferative activity in cell-based models compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (MTT assay) .
  • Batch consistency checks : Compare NMR and HRMS data across synthetic batches to rule out structural deviations .
  • Meta-analysis : Cross-reference IC₅₀ values from independent studies (e.g., neuroprotective vs. cytotoxic effects) to identify structure-activity trends .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Key parameters:

  • Solvent selection : Methanol/water mixtures (4:1 v/v) promote slow nucleation, yielding block-shaped crystals suitable for diffraction .
  • Temperature control : Gradual cooling from 50°C to room temperature minimizes defects.
  • Additives : Trace acetic acid (0.1% v/v) enhances crystal lattice integrity by stabilizing hydrogen bonds between indole NH and ester carbonyl groups .

Q. What computational methods are used to model the compound’s reactivity and interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., indoleamine 2,3-dioxygenase) using crystal structures (PDB: 2D7T) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Arg231) for hydrogen bonding .
  • QSAR models : Correlate substituent electronic parameters (σ, π) with bioactivity to guide analog design .

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